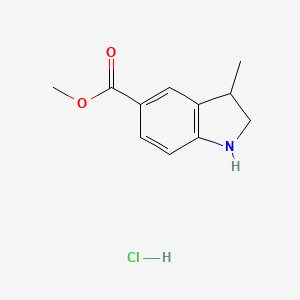

Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride: is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic compounds with a structure that includes a benzene ring fused to a pyrrole ring. This particular compound has applications in various fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 3-methyl-2,3-dihydro-1H-indole as the starting material.

Carboxylation Reaction: The indole derivative undergoes a carboxylation reaction to introduce the carboxylate group. This can be achieved using reagents like carbon monoxide in the presence of a catalyst.

Methylation: The carboxylate group is then methylated to form the final product. Methylation can be performed using methyl iodide or dimethyl sulfate.

Industrial Production Methods:

Batch Process: In an industrial setting, the synthesis is often carried out in a batch process, where the reaction mixture is prepared, reacted, and then purified.

Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Types of Reactions:

Oxidation: The indole ring can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be used to reduce the indole ring or its derivatives.

Substitution: Substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxidized indole derivatives, such as indole-5-carboxylic acid.

Reduction Products: Reduced indole derivatives, such as 2,3-dihydro-1H-indole.

Substitution Products: Substituted indole derivatives with different functional groups.

Wirkmechanismus

Target of Action

Indole derivatives, to which this compound belongs, are known to interact with a variety of targets due to their structural similarity to bioactive molecules . They play a significant role in cell biology and have been used in the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some indole derivatives show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence various biochemical pathways due to their broad-spectrum biological activities . For example, they can affect the pathways related to cancer cells, microbes, and various types of disorders in the human body .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by various factors, including its chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

Indole derivatives are known to have various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against certain viruses .

Action Environment

The action, efficacy, and stability of Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride can be influenced by various environmental factors. These may include the physiological environment within the body, the presence of other drugs or substances, and the patient’s overall health status .

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives. Biology: Indole derivatives are known for their biological activity, and this compound can be used in the study of biological processes and pathways. Medicine: Indole derivatives have shown potential in the development of pharmaceuticals, including anticancer, antiviral, and anti-inflammatory agents. Industry: This compound can be used in the production of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Indole-3-carboxylic acid: A closely related compound with a similar structure but without the methyl group.

1H-Indole-5-carboxylic acid: Another related compound with a different substitution pattern on the indole ring.

Uniqueness: The presence of the methyl group at the 3-position and the carboxylate group at the 5-position makes this compound unique compared to its analogs. These structural differences can lead to variations in reactivity and biological activity.

Biologische Aktivität

Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride is a compound belonging to the indole family, which is known for its significant biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

This compound has a unique structure characterized by a fused indole system. The compound's IUPAC name is methyl 3-methylindoline-5-carboxylate hydrochloride, with the following structural formula:

This structure enables various interactions with biological targets, enhancing its potential therapeutic applications.

Antimicrobial Activity

Indole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.98 μg/mL |

| Escherichia coli | Not active |

| Candida albicans | MIC ranges from 7.80 to 62.50 μg/mL |

| Mycobacterium smegmatis | Active against strains with MIC < 1 μg/mL |

These findings suggest that the compound may be effective against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro. Studies have shown that it can suppress the growth of various cancer cell lines:

| Cell Line | Effect |

|---|---|

| A549 (lung cancer) | Preferential suppression |

| HeLa (cervical cancer) | Significant antiproliferative activity |

| MCF7 (breast cancer) | Moderate cytotoxicity |

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Target Interaction : The indole scaffold allows for interactions with various biological macromolecules such as enzymes and receptors.

- Biochemical Pathways : The compound influences pathways related to inflammation and cell cycle regulation.

- Pharmacokinetics : Factors such as solubility and stability in physiological conditions affect its bioavailability and efficacy.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of synthesized indole derivatives, including this compound. The results indicated a low MIC against MRSA strains, highlighting its potential as a lead compound in antibiotic development .

Research on Anticancer Properties

Another investigation focused on the anticancer effects of this compound against various tumor cell lines. The results demonstrated that it significantly inhibited cell growth in A549 cells compared to non-tumor fibroblasts, suggesting selective cytotoxicity towards cancerous cells .

Eigenschaften

IUPAC Name |

methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-7-6-12-10-4-3-8(5-9(7)10)11(13)14-2;/h3-5,7,12H,6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGJFGZGQPVNGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C1C=C(C=C2)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.